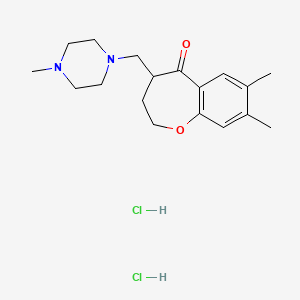
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include benzoxepin derivatives, piperazine, and various methylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin Derivatives: Other compounds in the benzoxepin family with similar structures and properties.
Piperazine Derivatives: Compounds containing the piperazine moiety, known for their diverse biological activities.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
96401-80-8 |
|---|---|
Molecular Formula |
C18H28Cl2N2O2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;dihydrochloride |
InChI |
InChI=1S/C18H26N2O2.2ClH/c1-13-10-16-17(11-14(13)2)22-9-4-15(18(16)21)12-20-7-5-19(3)6-8-20;;/h10-11,15H,4-9,12H2,1-3H3;2*1H |
InChI Key |
OAMAHFVWQCCIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC(C2=O)CN3CCN(CC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















